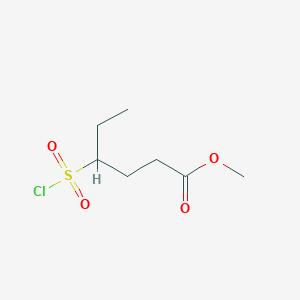

![molecular formula C19H23Cl2NO B2681806 2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide CAS No. 887197-55-9](/img/structure/B2681806.png)

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

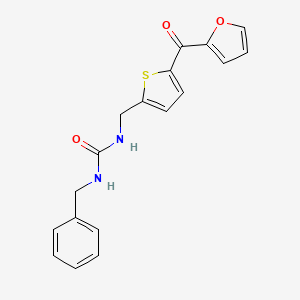

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.

Applications De Recherche Scientifique

Polymer Synthesis and Material Science

Adamantane-containing polyamide-imides have been synthesized for their potential in creating materials with exceptional thermal stability and mechanical properties. For instance, a study by Liaw and Liaw (2001) developed new polyamide-imides containing pendent adamantyl groups, showcasing their solubility in various solvents and their potential in producing transparent, flexible, and tough films. These polymers exhibited glass transition temperatures between 230–254°C and showed significant thermal degradation resistance, highlighting their application in high-performance material science (Liaw & Liaw, 2001).

Medicinal Chemistry and Drug Design

Adamantane derivatives have been explored for their therapeutic potential, particularly in the design of novel drug candidates. For example, research into N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives demonstrated significant anti-dengue virus activity, underscoring the importance of adamantane-based structures in developing antiviral agents. This study highlighted the effectiveness of microwave-assisted synthesis in enhancing reaction yields and reducing reaction times, offering a promising approach for the rapid development of adamantane-containing drug candidates (Joubert, Foxen, & Malan, 2018).

Antimicrobial and Antipathogenic Activity

Compounds with adamantane or benzamide structures have also been investigated for their antimicrobial and antipathogenic properties. For instance, thiourea derivatives, including those with benzamide functionalities, have shown promising antibacterial and antifungal activities. The presence of certain halogen substituents on these compounds significantly enhanced their antimicrobial efficacy, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of such derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Mécanisme D'action

Biochemical Pathways

Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound .

Propriétés

IUPAC Name |

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2NO/c1-19(13-5-11-4-12(7-13)8-14(19)6-11)10-22-18(23)16-9-15(20)2-3-17(16)21/h2-3,9,11-14H,4-8,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBXVYMFSXKITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)

![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)

![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2681746.png)